Cas no 1248295-26-2 (2-(3-bromophenyl)-2-chloroacetamide)
2-(3-bromophenyl)-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromophenyl)-2-chloroacetamide
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- Inchi: 1S/C8H7BrClNO/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H2,11,12)
- InChI Key: KTHWSEHUPPUODI-UHFFFAOYSA-N
- SMILES: C(N)(=O)C(C1=CC=CC(Br)=C1)Cl
2-(3-bromophenyl)-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B803988-10mg |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B803988-50mg |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B803988-100mg |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-122263-0.05g |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 95% | 0.05g |
$182.0 | 2023-06-08 | |
| Enamine | EN300-122263-0.1g |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 95% | 0.1g |
$272.0 | 2023-06-08 | |
| Enamine | EN300-122263-0.25g |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 95% | 0.25g |
$389.0 | 2023-06-08 | |
| Enamine | EN300-122263-0.5g |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 95% | 0.5g |
$613.0 | 2023-06-08 | |
| Enamine | EN300-122263-1.0g |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 95% | 1g |
$785.0 | 2023-06-08 | |
| Enamine | EN300-122263-2.5g |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 95% | 2.5g |
$1539.0 | 2023-06-08 | |
| Enamine | EN300-122263-5.0g |
2-(3-bromophenyl)-2-chloroacetamide |
1248295-26-2 | 95% | 5g |
$2277.0 | 2023-06-08 |
2-(3-bromophenyl)-2-chloroacetamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-(3-bromophenyl)-2-chloroacetamide
Introduction to 2-(3-bromophenyl)-2-chloroacetamide (CAS No. 1248295-26-2)
2-(3-bromophenyl)-2-chloroacetamide (CAS No. 1248295-26-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its brominated and chlorinated functionalities, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular structure of 2-(3-bromophenyl)-2-chloroacetamide consists of a benzene ring substituted with a bromine atom at the 3-position, attached to an acetamide group with a chlorine atom at the 2-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, which are crucial for its biological activity and potential therapeutic applications.
Recent studies have explored the pharmacological properties of 2-(3-bromophenyl)-2-chloroacetamide, highlighting its potential as a lead compound in the development of new therapeutic agents. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-bromophenyl)-2-chloroacetamide effectively inhibits the activity of a key enzyme implicated in cancer progression, suggesting its potential as an anticancer agent.
In addition to its anticancer properties, 2-(3-bromophenyl)-2-chloroacetamide has also shown promise in the treatment of neurological disorders. Research conducted at the University of California, San Francisco, revealed that this compound exhibits neuroprotective effects by modulating specific signaling pathways associated with neurodegeneration. These findings open up new avenues for the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-(3-bromophenyl)-2-chloroacetamide has been extensively studied, with several efficient and scalable methods reported in the literature. One common approach involves the reaction of 3-bromobenzoyl chloride with chloroacetic acid followed by amidation. This synthetic route provides high yields and purity, making it suitable for large-scale production in industrial settings.
The physicochemical properties of 2-(3-bromophenyl)-2-chloroacetamide, such as its solubility, stability, and bioavailability, are critical factors that influence its potential as a therapeutic agent. Studies have shown that this compound exhibits good solubility in both organic solvents and aqueous media, which facilitates its use in various formulations. Furthermore, its stability under different conditions ensures that it remains active during storage and administration.
In terms of safety and toxicity, preliminary studies have indicated that 2-(3-bromophenyl)-2-chloroacetamide has a favorable safety profile. However, further preclinical and clinical evaluations are necessary to fully assess its safety and efficacy in humans. Ongoing clinical trials are currently investigating the compound's therapeutic potential in various disease models, providing valuable insights into its pharmacokinetics and pharmacodynamics.
The future prospects for 2-(3-bromophenyl)-2-chloroacetamide are promising. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As more studies are conducted and new applications are discovered, this compound is likely to play a significant role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
In conclusion, 2-(3-bromophenyl)-2-chloroacetamide (CAS No. 1248295-26-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, pharmacological properties, and synthetic accessibility position it as a valuable tool for drug discovery and development. Continued research into this compound will undoubtedly contribute to the advancement of medical science and the improvement of patient outcomes.
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